4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate is a complex organic compound belonging to the piperazine class of chemicals Piperazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of benzyl chloride with tert-butylamine under controlled conditions to form the intermediate benzyl-tert-butyl piperazine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate may be used to study biological processes or as a precursor for bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
(R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
1-benzyl 4-(tert-butyl) (R)-2-methylpiperazine-1,4-dicarboxylate
This comprehensive overview highlights the significance of 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate in various scientific fields. Its unique properties and versatile applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWTKGOXJXCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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